molecular formula C10H17NO2 B2479955 1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one CAS No. 1824084-45-8

1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one

Cat. No.: B2479955
CAS No.: 1824084-45-8
M. Wt: 183.251
InChI Key: IQEROJUTLGPJSE-UHFFFAOYSA-N
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Description

1-Methyl-9-oxa-1-azaspiro[55]undecan-4-one is a chemical compound with the molecular formula C10H17NO2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .

Scientific Research Applications

1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one can be compared with other spiro compounds, such as:

    9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one: Similar structure but different substitution pattern.

    7-Benzyl-2-oxa-7-azaspiro[4.5]decan-1-one: Different ring size and substitution.

    8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one: Different ring size and substitution.

These comparisons highlight the unique structural features and potential applications of this compound.

Properties

IUPAC Name

1-methyl-9-oxa-1-azaspiro[5.5]undecan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-11-5-2-9(12)8-10(11)3-6-13-7-4-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEROJUTLGPJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)CC12CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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